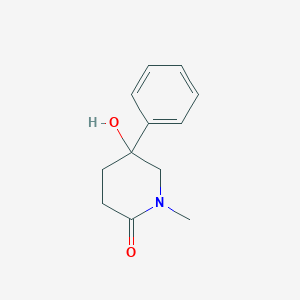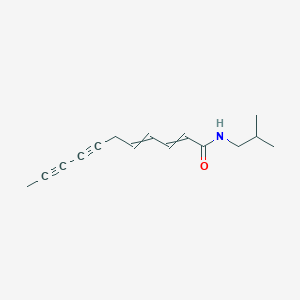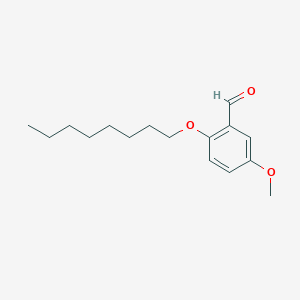![molecular formula C21H26OS B14248842 7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol CAS No. 352457-57-9](/img/structure/B14248842.png)
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol is an organic compound with the molecular formula C21H26OS It is characterized by the presence of a phenylethenyl group attached to a phenoxy moiety, which is further linked to a heptane chain ending in a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenylethenyl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the phenylethenyl group.
Attachment to Phenoxy Group: The phenylethenyl group is then attached to a phenol derivative through an etherification reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of Heptane Chain: The phenoxy compound is then reacted with a heptane derivative, typically through a nucleophilic substitution reaction.
Introduction of Thiol Group: Finally, the thiol group is introduced through a thiolation reaction, often using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenylethenyl group can be reduced to form the corresponding alkane.
Substitution: The phenoxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride (NaH) are commonly employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted phenoxy and thiol derivatives.
Scientific Research Applications
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-amine: Contains an amine group instead of a thiol group.
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-ester: Features an ester group in place of the thiol group.
Uniqueness
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The thiol group allows for the formation of disulfide bonds, which can be crucial in biological systems and materials science.
Properties
CAS No. |
352457-57-9 |
|---|---|
Molecular Formula |
C21H26OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
7-[4-(2-phenylethenyl)phenoxy]heptane-1-thiol |
InChI |
InChI=1S/C21H26OS/c23-18-8-3-1-2-7-17-22-21-15-13-20(14-16-21)12-11-19-9-5-4-6-10-19/h4-6,9-16,23H,1-3,7-8,17-18H2 |
InChI Key |
ODUUURCFVFAGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


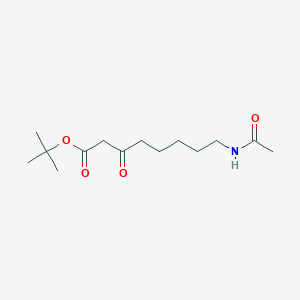

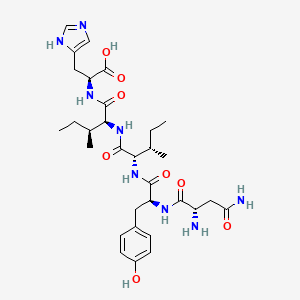
![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
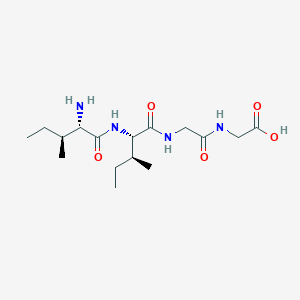
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)

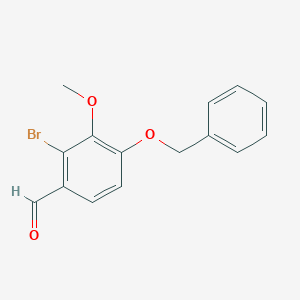
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

